Nonyltriphenylphosphonium bromide
Overview
Description
Nonyltriphenylphosphonium bromide is a quaternary salt that has been extensively studied in scientific research due to its unique properties. It has a molecular weight of 469.44 .
Molecular Structure Analysis
The molecular formula of this compound is C27H34BrP . Unfortunately, there is no detailed information available about its molecular structure.
Physical and Chemical Properties Analysis
This compound is a white powder . It has a melting point of 65-68 °C . It is also sensitive and hygroscopic .
Scientific Research Applications
Photoredox-Catalyzed Bromodifluoromethylation of Alkenes : Utilized as a precursor for the CF2H radical under photoredox conditions, it plays a crucial role in bromodifluoromethylation of alkenes, with the presence of catalytic CuBr2 leading to selective formation of bromodifluoromethylated products (Lin et al., 2016).
Antimicrobial Activity of Phosphabetaines Derivatives : Investigated for its antibacterial activity, it has been found effective against gram-positive and gram-negative bacteria and the yeast Candida albicans (Galkina et al., 2013).
Exploration in Ternary Deep Eutectic Solvent : Applied as a functional monomer and dummy template in the synthesis of new molecularly imprinted polymers for the selective recognition of bioactive compounds, demonstrating its utility in the separation and purification of rutin and quercetin (Ma et al., 2017).
Development of Novel Quaternary Phosphonium-Type Cationic Polyacrylamide : This compound's derivative has been developed for dual-functional antibacterial and antiviral activities, showing potential as an intensifier in hygiene products or water clarification/disinfecting processes (Xue et al., 2014).
Use in Organic Synthesis : Served as a catalyst in the cyclotrimerization of aliphatic aldehydes under solvent-free conditions, indicating its utility in synthetic organic chemistry (Hon & Lee, 2001).
Metal-Free Synthesis of Aryltriphenylphosphonium Bromides : It plays a role in the synthesis of multifunctional aryltriphenylphosphonium bromides, facilitating access to various multifunctional compounds (Huang & Zhong, 2019).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
For example, some organophosphorus compounds can inhibit enzymes, disrupt cell membranes, or interfere with signal transduction
Result of Action
Given the lack of research on this specific compound, it is difficult to describe the specific molecular and cellular effects of its action .
Properties
IUPAC Name |
nonyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34P.BrH/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;/h8-16,18-23H,2-7,17,24H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXRQGKTLWXMID-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886414 | |
Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60902-45-6 | |
Record name | Nonyltriphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60902-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060902456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The article describes the synthesis of (Z)-3-cis-6,7-cis-9,10-diepoxyhenicosenes, sex pheromone components of the Satin Moth. Can you elaborate on the role of Nonyltriphenylphosphonium bromide in similar organic synthesis reactions?
A1: While the provided article [] doesn't explicitly mention this compound, this compound is a well-known reagent in organic synthesis, particularly in Wittig reactions. Wittig reactions are valuable for forming carbon-carbon double bonds with specific stereochemistry (Z or E isomers).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.